Product packaging for Diethyl 2-(2-oxopropyl)succinate(Cat. No.:CAS No. 1187-74-2)

Diethyl 2-(2-oxopropyl)succinate

Cat. No.: B121532
CAS No.: 1187-74-2
M. Wt: 230.26 g/mol
InChI Key: AAPVOVKOHNCXJA-UHFFFAOYSA-N
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Description

Historical Context of Succinate (B1194679) Derivatives in Organic Synthesis

Succinate derivatives are part of a broad class of compounds derived from succinic acid, a simple dicarboxylic acid. Historically, succinic acid itself was first obtained through the distillation of amber, hence its traditional name, "spirit of amber". wikipedia.org In modern science, succinic acid is recognized as a key intermediate in the Krebs cycle, a fundamental metabolic pathway in living organisms. wikipedia.orgtandfonline.com

The value of succinic acid and its derivatives, such as diesters, in organic synthesis has been recognized for many years. They serve as fundamental building blocks for a wide array of more complex molecules. tandfonline.comresearchgate.net The availability of enantiomerically pure substituted succinate derivatives has made them valuable starting materials in total synthesis projects. tandfonline.com A significant challenge and area of focus in their use has been the ability to selectively modify one of the two carboxylate groups, allowing for precise and controlled synthetic transformations. tandfonline.com Their application is diverse, ranging from the synthesis of polymers to their use as intermediates in the preparation of medicinal agents. tandfonline.comresearchgate.net

Significance of Diethyl 2-(2-oxopropyl)succinate as a Multipurpose Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is considered a valuable and multipurpose synthon precisely because its structure contains multiple reactive sites that can be targeted in chemical reactions.

Its primary significance lies in its role as a precursor and intermediate in the synthesis of a variety of other organic compounds. Researchers utilize it as a versatile building block for constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical research. smolecule.com The presence of both ketone and ester functionalities allows for a range of chemical transformations, making it a key component in the synthesis of heterocyclic compounds, such as pyrrole (B145914) derivatives, and in the formation of new carbon-carbon bonds through reactions like the Michael addition. smolecule.com

Overview of Key Reactivity Features: Ester and Ketone Functional Groups

The chemical utility of this compound is fundamentally derived from the reactivity of its two distinct functional groups: the diethyl ester and the ketone. This combination allows for a diverse range of chemical transformations.

Ester Group Reactivity:

Hydrolysis: The two ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. smolecule.com

Nucleophilic Substitution: The ester groups can undergo nucleophilic substitution reactions, allowing for their conversion into other functional groups.

Condensation Reactions: The ester groups enable intramolecular condensation reactions. For instance, in the presence of a strong base, the compound can undergo a Dieckmann condensation to form cyclic β-keto esters. smolecule.com A common synthetic route to produce the compound itself involves a Claisen condensation mechanism between diethyl succinate and acetone (B3395972).

Ketone Group Reactivity:

Reduction: The ketone's carbonyl group can be reduced to a secondary alcohol.

Nucleophilic Addition: The ketone is susceptible to nucleophilic addition, a common reaction for carbonyl compounds.

Cyclization Reactions: The 2-oxopropyl group is instrumental in cyclization reactions. A notable example is the Paal-Knorr pyrrole synthesis, where it reacts with primary amines to form substituted pyrroles.

This dual functionality makes this compound a strategic starting material, as different reaction conditions can be selected to target either the ester or ketone groups, or both, leading to a wide variety of products.

Reaction TypeFunctional Group InvolvedDescription
Paal-Knorr Synthesis KetoneReacts with amines to form pyrrole heterocycles.
Michael Addition Ketone (as enolate precursor)Can act as a Michael donor to form new C-C bonds.
Dieckmann Condensation EsterIntramolecular condensation to form cyclic β-keto esters. smolecule.com
Hydrolysis EsterCleavage of ester bonds to form a dicarboxylic acid. smolecule.com
Reduction KetoneConversion of the ketone to a secondary alcohol.

This table summarizes some of the key reactions involving this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O5 B121532 Diethyl 2-(2-oxopropyl)succinate CAS No. 1187-74-2

Properties

IUPAC Name

diethyl 2-(2-oxopropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVOVKOHNCXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420187
Record name Diethyl acetonylsuccinate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-74-2
Record name 1,4-Diethyl 2-(2-oxopropyl)butanedioate
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Record name Diethyl acetonylsuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2-(2-oxopropyl)-, 1,4-diethyl ester
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Synthetic Methodologies for Diethyl 2 2 Oxopropyl Succinate

Classical Synthesis Routes

Classical approaches to diethyl 2-(2-oxopropyl)succinate rely on well-established organic reactions, providing reliable, albeit sometimes harsh, conditions for its preparation.

Esterification of Succinic Acid with Ethanol (B145695)

The initial step in several synthetic routes to this compound is the formation of its precursor, diethyl succinate (B1194679). This is typically achieved through the Fischer esterification of succinic acid with ethanol in the presence of an acid catalyst. rsc.orgwikipedia.org While this reaction produces the diethyl ester of succinic acid, it does not introduce the 2-oxopropyl group. Subsequent modification of the resulting diethyl succinate is necessary to yield the target compound.

Claisen Condensation Approaches

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. organic-chemistry.org In the context of this compound synthesis, a crossed Claisen condensation is employed. This involves the reaction of diethyl succinate with a suitable ketone or ester in the presence of a strong base.

One common approach is the reaction of diethyl succinate with acetone (B3395972), using a base such as sodium ethoxide. nih.gov This reaction proceeds via a Claisen condensation mechanism to form the desired product. nih.gov Another variation involves the cross-Claisen condensation between diethyl succinate and ethyl acetoacetate (B1235776), which can achieve yields greater than 70% under optimized conditions with sodium ethoxide in anhydrous ethanol. rsc.org

Reactant 1Reactant 2BaseSolventTypical YieldReference
Diethyl SuccinateAcetoneSodium EthoxideNot SpecifiedNot Specified nih.gov
Diethyl SuccinateEthyl AcetoacetateSodium EthoxideAnhydrous Ethanol>70% rsc.org

Alkylation Reactions of Diethyl Succinate

The direct alkylation of diethyl succinate provides another route to this compound. rsc.org This method involves the reaction of diethyl succinate with an acetonyl halide, such as 2-oxopropyl bromide, in the presence of a base. nih.gov Common bases used for this transformation include sodium hydride, and the reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (60–80°C). nih.gov To improve reaction rates, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed. nih.gov

Alkylating AgentBaseSolventTemperatureCatalystReference
2-Oxopropyl BromideSodium HydrideTetrahydrofuran (THF)60–80°CNone nih.gov
Acetonyl HalidesNot SpecifiedNot SpecifiedNot SpecifiedTetrabutylammonium Bromide nih.gov

Ester Exchange Reaction of Acetone-Based Succinate with Ethyl Acetate (B1210297)

Synthesis via Diethyl Maleate (B1232345) and Acetone in the Presence of Organic Amines

The synthesis of this compound can be envisioned through a Michael addition of an acetone enolate to diethyl maleate. Organic amines can function as catalysts in Michael additions. nih.govrsc.org For instance, the uncatalyzed aza-Michael addition of amines to dimethyl maleate proceeds efficiently, suggesting the high reactivity of maleate esters as Michael acceptors. um.edu.mt While direct evidence for the amine-catalyzed Michael addition of acetone to diethyl maleate to form the target compound is scarce, the principles of organocatalysis support this as a potential synthetic route. The reaction would likely proceed via the formation of an enamine from acetone and the organic amine catalyst, which would then act as the nucleophile in the addition to diethyl maleate.

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound and related β-keto esters, several advanced strategies have emerged.

Palladium-catalyzed reactions of allyl β-keto esters have been developed as a new generation of β-keto ester chemistry. nih.gov These methods involve the generation of palladium enolates from allyl β-keto esters, which can then undergo various transformations. While not a direct synthesis of this compound from simple starting materials, these methods offer novel pathways for the modification and synthesis of complex β-keto esters.

Enzymatic synthesis represents a green alternative for the preparation of functionalized succinates. lynchburg.edunih.gov For example, the enzymatic synthesis of N-succinyl-L-phenylalanine has been demonstrated, showcasing the potential of biocatalysis in creating succinate derivatives. nih.gov While a specific enzymatic route to this compound has not been detailed in the provided search results, the use of enzymes for esterification and carbon-carbon bond formation suggests that a biocatalytic approach could be a future direction for the synthesis of this compound.

Two-Step Synthesis Involving Diethyl Malonate

A foundational method for synthesizing substituted succinates involves the use of diethyl malonate as a key starting material. The synthesis of this compound can be conceptualized through a two-step process rooted in the principles of malonic ester synthesis.

The first step typically involves a Michael addition reaction. Diethyl malonate is deprotonated by a base, such as sodium ethoxide, to form a stabilized enolate. This nucleophilic enolate then attacks an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule's backbone, a suitable Michael acceptor is required.

In a subsequent step, the resulting intermediate undergoes further modification to introduce the 2-oxopropyl group. This can be achieved through alkylation with a reagent like chloroacetone. The process concludes with purification, often requiring distillation or chromatography to isolate the final product, this compound. The versatility of diethyl malonate allows for the construction of the complex carbon skeleton of the target molecule through sequential carbon-carbon bond formations. chegg.comorgsyn.org

Exploration of Catalytic Methods for Enhanced Efficiency

To improve the efficiency of synthesizing this compound, various catalytic methods are explored. These catalysts aim to increase reaction rates, improve yields, and allow for milder reaction conditions, thereby reducing energy consumption and the formation of byproducts.

ParameterUncatalyzed ReactionPhase-Transfer Catalyzed Reaction
Catalyst NoneTetrabutylammonium Bromide
Reaction Rate SlowSignificantly Enhanced
Reaction Conditions Often requires stronger bases and higher temperaturesMilder conditions, improved efficiency
Yield ModerateTypically improved (70-85% reported for related syntheses)
Byproduct Formation Higher potential for side reactionsReduced byproduct formation

This table provides a comparative overview of uncatalyzed versus phase-transfer catalyzed synthesis for related ester formations.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of specialty chemicals like this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com

Key green strategies applicable to this synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.com This technique often leads to higher yields and cleaner reaction profiles. mdpi.commdpi.com

Use of Greener Solvents : Traditional organic solvents are often volatile and toxic. Green alternatives include supercritical carbon dioxide (scCO₂), which is non-toxic and non-flammable, or conducting reactions in solvent-free conditions (mechanochemistry), which involves grinding or milling reactants together. mdpi.commdpi.com

Photocatalysis : Specific transformations can be achieved using light as an energy source in the presence of a photocatalyst, such as titanium dioxide (TiO₂). For instance, photocatalytic methods can be employed for selective reactions on the molecule, such as decarbonylation, under environmentally benign conditions.

ApproachConventional MethodGreen AlternativeBenefit
Energy Source Reflux heating (hours)Microwave Irradiation (minutes) mdpi.comReduced energy consumption, faster reaction
Solvents Toluene, Tetrahydrofuran (THF) Supercritical CO₂, Solvent-free grinding mdpi.comReduced toxicity and waste
Reaction Type Stoichiometric reagentsCatalytic (e.g., Photocatalysis) Higher atom economy, less waste

This table contrasts conventional synthetic methods with green chemistry alternatives applicable to the synthesis of this compound.

Biocatalytic Pathways for Related Succinate Derivatives

While specific biocatalytic routes for this compound are not widely documented, extensive research exists on the microbial production of its parent compound, succinic acid, and other derivatives. nih.govnih.gov This bio-based production is a cornerstone of creating sustainable platform chemicals from renewable resources.

Microorganisms, both naturally occurring and metabolically engineered, are used to produce succinate through fermentation. Key succinate-producing microbes include Actinobacillus succinogenes, Basfia succiniciproducens, and engineered strains of Escherichia coli. nih.gov These microbes utilize various metabolic pathways to convert sugars into succinate. nih.gov

The primary biosynthetic pathways include:

Reductive Tricarboxylic Acid (TCA) Cycle : Common in anaerobic organisms, this pathway is highly efficient and involves the fixation of CO₂. It proceeds from phosphoenolpyruvate (B93156) or pyruvate (B1213749) to oxaloacetate, which is then reduced through malate (B86768) and fumarate (B1241708) to succinate. nih.gov

Glyoxylate Pathway : This pathway acts as a shunt in the TCA cycle and can convert two-carbon compounds (like acetyl-CoA) into four-carbon molecules like succinate. nih.gov

Oxidative TCA Cycle : Under aerobic conditions, the TCA cycle can be engineered to accumulate succinate. This typically requires the inactivation of the succinate dehydrogenase enzyme, which normally converts succinate to fumarate. nih.gov

Metabolic engineering efforts focus on enhancing these pathways by redirecting carbon flux away from competing byproducts (like acetate and ethanol) and optimizing the cellular redox balance (NADH/NAD⁺ ratio) to maximize succinate yield. nih.govnih.gov

Biosynthetic PathwayKey FeatureCarbon SourceOrganism Example
Reductive TCA Cycle CO₂ fixation, high theoretical yield nih.govGlucoseActinobacillus succinogenes nih.gov
Glyoxylate Pathway Converts 2-carbon units to succinate nih.govAcetateEngineered E. coli nih.gov
Oxidative TCA Cycle Operates under aerobic conditions nih.govGlucoseEngineered E. coli (sdhA knockout) nih.gov

This table summarizes the main biocatalytic pathways for the production of succinate, a key precursor for succinate derivatives.

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 2 Oxopropyl Succinate

Reactions Involving the Ester Functionalities

The two diethyl ester groups in Diethyl 2-(2-oxopropyl)succinate are key sites for chemical modification, primarily through hydrolysis, transesterification, and decarboxylation reactions.

Hydrolysis Reactions: Acidic and Basic Conditions

The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, 2-(2-oxopropyl)succinic acid, under both acidic and basic conditions. chemmethod.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible equilibrium process. ucc.ie The reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, with an excess of water to drive the equilibrium towards the products: the carboxylic acid and alcohol. ucc.ieresearchgate.net The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. researchgate.netgoogle.com

Base-Promoted Hydrolysis (Saponification): In contrast, hydrolysis under basic conditions is an irreversible process. ucc.ieresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. researchgate.net This process, commonly known as saponification, results in the formation of a carboxylate salt and an alcohol. smolecule.com The final step, an acid-base reaction between the carboxylic acid and the alkoxide or hydroxide, is irreversible and drives the reaction to completion. researchgate.netresearchgate.net Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

ConditionReagentsProductsMechanism Type
Acidic H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat2-(2-oxopropyl)succinic acid, Ethanol (B145695)Reversible, Acid-Catalyzed Nucleophilic Acyl Substitution ucc.ieresearchgate.netgoogle.com
Basic 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺2-(2-oxopropyl)succinic acid, EthanolIrreversible, Base-Promoted Nucleophilic Acyl Substitution ucc.ieresearchgate.netsmolecule.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this allows for the conversion of the diethyl esters into other ester forms. This reaction can be catalyzed by acids, bases, or various metal catalysts. chemmethod.comnih.gov A key advantage of transesterification is that it avoids the formation of intermediate carboxylic acids, which, in the case of β-keto acids, can be unstable and prone to decarboxylation. ucc.ienih.gov

The selective transesterification of β-keto esters over other types of esters is possible and often proceeds through an enol or acylketene intermediate. nih.gov A wide array of catalysts has been developed for this transformation, including those that are environmentally benign and allow for high yields under mild, solvent-free conditions. researchgate.net

Catalyst TypeExample CatalystsConditionsKey Features
Acid Catalysts Protic acids (e.g., H₂SO₄), Lewis acids, Solid acids (e.g., zeolites, sulfated zirconia)Anhydrous conditions are often required to prevent competing hydrolysis. chemmethod.comnih.govEffective but can be corrosive. chemmethod.com Solid acids offer easier separation. ucc.ie
Base Catalysts NaOR, KORUsed in biodiesel production from vegetable oils. researchgate.netnih.govHighly effective but can promote side reactions.
Organocatalysts 3-nitrobenzeneboronic acidEnvironmentally acceptable, high-yielding. researchgate.netSelective for β-keto esters. nih.gov
Metal Catalysts AgNO₃, Fe(acac)₃Can offer high activity and stability. chemmethod.comReaction rates can be enhanced by microwave irradiation. chemmethod.com

Decarboxylation Pathways

As a derivative of a malonic ester, this compound can undergo decarboxylation, a reaction that removes a carboxyl group.

A particularly effective method for the decarboxylation of β-keto esters and malonic esters is the Krapcho decarboxylation . nih.gov This reaction is typically performed by heating the substrate in a wet, dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with an added salt such as lithium chloride or sodium chloride. nih.govresearchgate.net A significant advantage of the Krapcho reaction is its ability to cleave just one ester group under relatively neutral conditions, avoiding the harsh acidic or basic hydrolysis that would affect both ester groups. nih.gov The reaction proceeds via nucleophilic attack of a halide ion on the ethyl group of the ester, followed by decarboxylation.

Alternatively, decarboxylation can be achieved through a more traditional route involving hydrolysis of the diester to the dicarboxylic acid, followed by heating. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield a γ-keto acid.

Another potential, though less common, pathway is the Hunsdiecker reaction . This involves the conversion of a carboxylic acid to its silver salt, which is then treated with a halogen (like bromine) to produce an organic halide with the loss of carbon dioxide. sigmaaldrich.comsigmaaldrich.comul.ie This would require prior hydrolysis of this compound to the corresponding dicarboxylic acid.

Reactions Involving the Ketone Functionality

The ketone group imparts a distinct reactivity to the molecule, primarily through keto-enol tautomerism and nucleophilic addition reactions.

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. echemi.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. The equilibrium can be catalyzed by either acid or base. echemi.com

The position of the keto-enol equilibrium is highly dependent on several factors, most notably the solvent. Generally, the keto form is favored in polar, hydrogen-bond-donating solvents, whereas the enol form is more stable in non-polar solvents where it can be stabilized by an internal hydrogen bond. echemi.com For example, studies on the related compound ethyl acetoacetate (B1235776) show that the percentage of the enol form can vary dramatically with the solvent. echemi.com The enol form can also be stabilized by conjugation. The equilibrium can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the protons in the keto and enol forms.

SolventDielectric Constant (ε)% Enol (for Ethyl Acetoacetate)
Water (D₂O)78.5< 2% echemi.com
Acetonitrile37.5-
Dimethyl Sulfoxide (DMSO)46.7-
Carbon Tetrachloride (CCl₄)2.249% echemi.com
Toluene2.4-

Data for ethyl acetoacetate is presented as a representative β-ketoester to illustrate the solvent effect on the keto-enol equilibrium. echemi.com

Nucleophilic Addition Reactions to the Ketone Group

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to attack by nucleophiles. This nucleophilic addition reaction is a fundamental transformation of ketones. The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

The reactivity of the ketone is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. A wide variety of nucleophiles can react at the ketone center.

Nucleophile TypeExample NucleophileProduct Type
Hydride Reagents Sodium borohydride (B1222165) (NaBH₄)Secondary Alcohol
Organometallic Reagents Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li)Tertiary Alcohol
Cyanide Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN)Cyanohydrin
Amines Primary Amines (RNH₂)Imine (Schiff Base)
Alcohols Methanol, Ethanol (in presence of acid catalyst)Ketal
Enolates Enolate of diethyl malonateMichael Adduct smolecule.com

Condensation Reactions (e.g., Aldol Condensation, Dieckmann Condensation)

Due to its molecular structure containing two ester groups, this compound is a prime candidate for intramolecular condensation reactions. The most notable of these is the Dieckmann condensation.

Dieckmann Condensation: This is an intramolecular reaction where the diester undergoes cyclization in the presence of a base to form a β-keto ester. For this compound, this reaction leads to the formation of cyclic compounds. The process is mechanistically similar to the Claisen condensation, but occurs within a single molecule. A strong base, such as sodium ethoxide, is typically employed to deprotonate the α-carbon of one of the ester groups, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in a tetrahedral intermediate, from which an alkoxide leaving group is expelled, yielding a cyclic β-keto ester.

While Aldol-type condensations are common for molecules with ketone and aldehyde functionalities, specific examples involving this compound are not prominently detailed in the reviewed literature. The Dieckmann condensation remains its most significant and well-documented condensation pathway.

Reactions Involving Both Functional Groups and Carbon-Carbon Bond Formation

The presence of both ester and ketone functionalities allows this compound to engage in reactions that form new carbon-carbon bonds, leading to the synthesis of more complex molecular architectures.

This compound can function as a Michael acceptor in Michael addition reactions. This type of reaction, also known as conjugate addition, is a fundamental method for forming C-C bonds. masterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor, typically an enolate or another stabilized carbanion) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comnih.gov

In the context of reactions involving this compound, it can be a precursor to creating a Michael acceptor. For instance, an elimination reaction could create an α,β-unsaturated system, to which a nucleophile like an enolate from ethyl acetoacetate can then add. This process is valuable for generating substituted cyclohexenones. Mechanistic considerations are crucial, as the choice of base (e.g., LDA vs. KOtBu) can be optimized to control the regioselectivity of the addition.

The general mechanism for a Michael reaction involves three main steps:

Enolate Formation: A base removes an acidic α-hydrogen from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final product. masterorganicchemistry.com

The 2-oxopropyl group, in conjunction with the succinate (B1194679) backbone, enables various cyclization reactions. As previously discussed under condensation reactions, the intramolecular Dieckmann condensation is a key cyclization pathway for this molecule, resulting in the formation of cyclic β-keto esters.

Beyond this, this compound is a precursor for synthesizing various heterocyclic compounds.

While specific reactions with 1,2-diaza-1,3-butadienes are not detailed in the available search results, the utility of this compound in heterocycle synthesis is demonstrated through other pathways, such as the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. wikipedia.orgorganic-chemistry.org

In this synthesis, this compound can be envisioned to first undergo hydrolysis of its ester groups to yield the corresponding dicarboxylic acid, which can then be transformed into a 1,4-dicarbonyl-like precursor suitable for the Paal-Knorr reaction. The reaction with an amine, such as aniline, typically proceeds in the presence of a weak acid like acetic acid to yield pyrrole derivatives. organic-chemistry.org

Table 1: Summary of Key Reactions

Reaction Type Reagents/Conditions Product Type Ref.
Dieckmann Condensation Base (e.g., Sodium Ethoxide) Cyclic β-keto ester
Michael Addition (as acceptor) Enolate (e.g., from Ethyl Acetoacetate) Substituted Cyclohexenones
Paal-Knorr Pyrrole Synthesis Primary Amine (e.g., Aniline), Acetic Acid Pyrrole Derivatives wikipedia.org

Mechanistic Studies and Computational Chemistry

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

The reactivity of this compound is fundamentally governed by its ester and ketone functional groups, which are sites for nucleophilic addition and substitution.

Dieckmann Condensation Mechanism: As an intramolecular Claisen condensation, the mechanism involves the base-catalyzed formation of an enolate at one of the α-carbons, followed by nucleophilic acyl substitution at the second ester carbonyl. The thermodynamic driving force for this and other Claisen-type condensations is the final deprotonation step, where the highly acidic proton between the two carbonyl groups in the β-keto ester product is removed by the base.

Paal-Knorr Pyrrole Synthesis Mechanism: The mechanism for the pyrrole synthesis involves the formation of an imine upon reaction of the amine with one of the carbonyl groups. organic-chemistry.org This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, forming a five-membered ring intermediate (a hemiaminal). wikipedia.org A series of dehydration steps then leads to the formation of the aromatic pyrrole ring. wikipedia.org Studies have shown that the cyclization step, rather than the initial enamine formation, is often the rate-determining step. organic-chemistry.org

Table 2: Mechanistic Steps in Key Reactions

Reaction Step 1 Step 2 Step 3 Final Step
Dieckmann Condensation Enolate formation at an α-carbon using a strong base. Intramolecular nucleophilic attack on the other ester carbonyl. Expulsion of an alkoxide leaving group to form the cyclic β-keto ester. Deprotonation of the product's acidic α-hydrogen.
Michael Addition Formation of a nucleophilic enolate (Michael Donor). Nucleophilic attack of the donor at the β-carbon of the acceptor. Formation of a new, resonance-stabilized enolate. Protonation of the enolate to give the final adduct.

| Paal-Knorr Pyrrole Synthesis | Formation of an imine/enamine from the dicarbonyl and amine. | Intramolecular nucleophilic attack by the nitrogen onto the second carbonyl. | Formation of a five-membered ring intermediate (hemiaminal). | Dehydration to form the aromatic pyrrole ring. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Sodium ethoxide
β-keto ester
Ethyl acetoacetate
Lithium diisopropylamide (LDA)
Potassium tert-butoxide (KOtBu)
Cyclohexenone
Aniline
Acetic acid
Pyrrole
Diethyl succinate
Acetone (B3395972)
Fumarate (B1241708)
Cysteine

Computational Modeling of Reaction Pathways (e.g., DFT Calculations)

The elucidation of complex chemical reaction mechanisms has been significantly advanced by the application of computational chemistry, particularly Density Functional Theory (DFT). For a molecule with multiple reactive sites like this compound, DFT calculations serve as a powerful tool to model and predict the electronic structure and, consequently, its chemical reactivity. These theoretical investigations provide insights into reaction pathways that are often difficult to discern through experimental methods alone.

Computational studies on analogous β-keto esters and dicarbonyl compounds have established a robust framework for understanding their reactivity. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with basis sets like 6-31G* are commonly employed to map the potential energy surface of a reaction. This approach allows for the identification of stable intermediates and the transition states that connect them.

For this compound, DFT calculations can be utilized to explore several key reactive possibilities:

Intramolecular Condensations: The molecule possesses the necessary functionality for intramolecular cyclization reactions, such as the Dieckmann condensation. DFT can model the deprotonation at the α-carbon and the subsequent nucleophilic attack of the resulting enolate on the ester carbonyl, leading to the formation of a cyclic β-keto ester. Computational analysis can determine the activation energy barriers for the formation of different ring sizes, thus predicting the most likely cyclization pathway.

Intermolecular Reactions: The reactivity of the ketone and ester functional groups towards external reagents can also be modeled. For instance, in a reaction analogous to the Paal-Knorr pyrrole synthesis, DFT can elucidate the mechanism of condensation with a primary amine. colab.ws Calculations can differentiate between proposed mechanistic pathways, such as a hemiaminal versus an enamine cyclization route, by comparing the energies of the respective transition states. colab.wsrgmcet.edu.in Similarly, for reactions like the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia, DFT studies can map out the multi-step reaction mechanism and identify the rate-determining step. wikipedia.orgresearchgate.net

Alkylation Reactions: The formation of an enolate from this compound and its subsequent alkylation is another area where DFT can provide valuable insights. rsc.org Computational modeling can predict the regioselectivity of alkylation and the stereochemical outcome by analyzing the transition state structures.

A crucial aspect of these computational studies is the inclusion of solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). This is important as the polarity of the solvent can significantly influence the stability of charged intermediates and transition states, thereby altering the reaction's energy profile.

Hypothetical DFT calculation results for a key reaction step, such as the initial enolate formation, can be summarized in a data table to illustrate the type of information that can be obtained.

Table 1: Calculated Relative Energies for the Deprotonation of this compound at Different α-Carbons using DFT (B3LYP/6-31G) in Gas Phase and with a Solvation Model (PCM, Ethanol).*

SpeciesRelative Energy (Gas Phase, kcal/mol)Relative Energy (PCM - Ethanol, kcal/mol)
This compound0.000.00
Enolate at Cα (succinate)+250.5+35.2
Enolate at Cα' (oxopropyl)+245.8+33.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific DFT calculations.

This table demonstrates how DFT can be used to predict the most acidic proton and therefore the most likely site of initial reaction.

Transition State Analysis and Energy Profiles

A cornerstone of mechanistic investigation using computational chemistry is the analysis of transition states and the construction of reaction energy profiles. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

For reactions involving this compound, transition state analysis would involve locating the geometry of the transition state for each elementary step in a proposed mechanism. This is typically achieved using optimization algorithms that search for a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state structures are located and their energies calculated, a complete reaction energy profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified.

For example, in a potential intramolecular Dieckmann condensation of this compound, there are multiple possible cyclization pathways. A computational study would involve:

Locating Reactant, Intermediate, and Product Structures: The geometries of the starting diester, the enolate intermediate, the cyclic tetrahedral intermediate, and the final cyclic β-keto ester product would be optimized.

Finding Transition States: The transition state for the enolate formation, the cyclization step, and the elimination of the ethoxide would be located and their energies calculated.

Constructing the Energy Profile: The relative energies of all species would be plotted against the reaction coordinate.

A hypothetical energy profile for a generic intramolecular cyclization is presented below to illustrate the concept.

Table 2: Hypothetical Calculated Energy Profile for the Intramolecular Cyclization of this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactant (Diester)0.0
2Transition State 1 (Enolate Formation)+15.5
3Intermediate (Enolate)-5.2
4Transition State 2 (Cyclization)+22.8
5Intermediate (Cyclic Alkoxide)-10.7
6Transition State 3 (Leaving Group Elimination)+18.3
7Product (Cyclic β-keto ester)-15.0

Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible energy profile for a multi-step organic reaction.

Such detailed computational analyses provide invaluable, atomistic-level understanding of the chemical reactivity of complex molecules like this compound, guiding synthetic efforts and the prediction of reaction outcomes under various conditions.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the atomic connectivity and chemical environment within Diethyl 2-(2-oxopropyl)succinate can be established. Furthermore, quantitative NMR (qNMR) offers a powerful tool for assessing purity and monitoring reaction kinetics.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring ester and ketone functional groups.

Expected ¹H NMR Data:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ethyl Ester CH₃~1.25Triplet6H
Ethyl Ester CH₂~4.15Quartet4H
Ketone CH₃~2.20Singlet3H
Succinate (B1194679) CH₂~2.70 - 2.90Multiplet2H
Oxopropyl CH₂~2.80 - 3.00Multiplet2H
Succinate CH~3.20 - 3.40Multiplet1H

The ethyl ester groups are characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a typical ethyl pattern resulting from spin-spin coupling. The methyl protons of the 2-oxopropyl group are expected to appear as a singlet due to the absence of adjacent protons. The methylene and methine protons of the succinate and oxopropyl backbone will exhibit more complex splitting patterns (multiplets) due to coupling with each other.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomChemical Shift (ppm)
Ethyl Ester CH₃~14
Ketone CH₃~30
Succinate CH₂~35
Oxopropyl CH₂~45
Succinate CH~48
Ethyl Ester CH₂~61
Ester C=O~172
Ketone C=O~206

The carbonyl carbons of the ester and ketone functional groups are the most deshielded, appearing at the downfield end of the spectrum. The carbons of the ethyl groups and the aliphatic backbone resonate at higher field strengths.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the ethyl CH₂ and CH₃ protons. It would also show correlations between the methine proton on the succinate backbone and the adjacent methylene protons of both the succinate and oxopropyl moieties, helping to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the proton signal around 4.15 ppm to the ethyl ester CH₂ carbon at approximately 61 ppm.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. ethz.chox.ac.ukacs.orgacanthusresearch.comkoreascience.kr By integrating the signals of the analyte with those of a known, stable internal standard of high purity, the absolute purity of this compound can be calculated. acs.org For this purpose, a proton signal that is well-resolved and free from overlap with other signals, such as the singlet from the ketone methyl group, would be an ideal candidate for quantification. acs.org

Furthermore, NMR can be employed to monitor the progress of the synthesis of this compound in real-time. beilstein-journals.orgjhu.edu By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing valuable kinetic data and information on reaction completion and the formation of any byproducts. beilstein-journals.orgjhu.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of its ester and ketone carbonyl groups.

Vibrational Analysis of Functional Groups

The key functional groups in this compound each have distinct vibrational frequencies that are observable in the IR spectrum.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1735Strong, sharp absorption
C=O (Ketone)~1715Strong, sharp absorption
C-O (Ester)~1200 - 1150Strong absorption
C-H (sp³)~2980 - 2850Medium to strong absorptions

The most prominent features in the IR spectrum will be the strong carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs at a slightly higher wavenumber than the ketone carbonyl. The presence of two distinct, strong peaks in this region is a clear indicator of the two different carbonyl environments. The C-O stretching of the ester groups and the C-H stretching of the aliphatic portions of the molecule will also be present, further confirming the structure of this compound.

Detection of Keto-Enol Tautomers

This compound, as a β-keto ester, has the potential to exist in equilibrium between its keto and enol tautomeric forms. This phenomenon, known as keto-enol tautomerism, is a fundamental process in organic chemistry. The equilibrium's position is influenced by factors such as solvent polarity and temperature. nih.govnih.gov Spectroscopic methods are pivotal in detecting and quantifying the presence of both tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for observing tautomerism. The keto form would show distinct signals for the α-protons adjacent to the carbonyl groups, whereas the enol form would exhibit a characteristic vinyl proton signal and a hydroxyl proton signal. By integrating the signals corresponding to each form, the equilibrium constant (Keq) can be calculated. nih.goved.gov Similarly, ¹³C NMR spectroscopy can distinguish between the tautomers by the presence of signals for the ketonic carbonyl carbon (~205 ppm) and the enolic carbons (C=C-OH). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in each tautomer. The keto form is characterized by two distinct carbonyl (C=O) stretching bands for the ketone (~1715 cm⁻¹) and the esters (~1740 cm⁻¹). The enol form would show a C=C stretching band and a broad O-H stretching band, along with the ester carbonyl absorption. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system present in the enol form (C=C-C=O) allows it to absorb UV light at a longer wavelength compared to the non-conjugated keto form. This difference in absorption can be used to study the equilibrium. nih.govmdpi.com

Studies on similar β-dicarbonyl compounds have shown that the keto form often predominates, but the enol form can be stabilized by intramolecular hydrogen bonding and its presence can be enhanced in non-polar solvents. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular "fingerprint." For this compound, common fragmentation pathways for esters would be expected, including α-cleavage and McLafferty rearrangements. libretexts.orgresearchgate.net By comparing the obtained spectrum with established libraries (e.g., NIST), the compound's identity can be confirmed. whitman.edu GC-MS is also highly effective for purity assessment, as it can separate and identify volatile impurities present in the sample. nih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS.
m/z (Mass-to-Charge Ratio)Predicted Fragment IonAssociated Fragmentation Pathway
230[C₁₁H₁₈O₅]⁺Molecular Ion (M⁺)
185[M - OCH₂CH₃]⁺Loss of an ethoxy group
157[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl group
143[M - CH₂COOCH₂CH₃]⁺Cleavage of the succinate backbone
43[CH₃CO]⁺Acetyl cation from the oxopropyl side chain

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of a compound's elemental composition. acs.orgnih.gov For this compound, HRMS can confirm the molecular formula C₁₁H₁₈O₅ by matching the experimentally measured mass to the calculated exact mass. ntnu.educolorado.edu This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). fiveable.me

Table 2: Calculated Exact Masses for HRMS Analysis of this compound.
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺[C₁₁H₁₈O₅]⁺230.11542
[M+H]⁺[C₁₁H₁₉O₅]⁺231.12270
[M+Na]⁺[C₁₁H₁₈NaO₅]⁺253.10464
[M+K]⁺[C₁₁H₁₈KO₅]⁺269.07858

Chromatographic Techniques

Chromatography is fundamental for separating this compound from impurities, reaction byproducts, or stereoisomers.

Gas Chromatography (GC) is a standard method for assessing the purity of volatile compounds like this compound. When a sample is injected into the GC, it is separated into its individual components. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity. cdc.gov

The structure of this compound contains a chiral center at the C2 position of the butanedioate backbone. If a synthesis results in a mixture of diastereomers (stereoisomers that are not mirror images), a specialized chiral GC column can be used for their separation. gcms.czlibretexts.org The stationary phases in these columns are designed to interact differently with each diastereomer, resulting in different retention times. The ratio of the diastereomers can then be determined by comparing their respective peak areas in the resulting chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. A common approach is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. govst.eduionsource.com Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. ionsource.com

The presence of carbonyl groups in the molecule allows for detection using a UV detector, typically at a wavelength around 210-230 nm. govst.eduresearchgate.net HPLC is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. It can effectively separate the target compound from non-volatile impurities. However, the keto-enol tautomerism can sometimes lead to poor peak shapes in reversed-phase HPLC; adjusting the mobile phase pH or temperature can help mitigate this issue. chromforum.org

Table 3: Representative HPLC Method Parameters for this compound Analysis.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

X-ray Crystallography for Solid-State Structure

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, remains to be elucidated.

While specific crystallographic data for the title compound is unavailable, the solid-state behavior of closely related 2-oxosuccinates has been investigated. Studies on similar compounds have revealed a tendency to exist in the enol form in the solid state, often forming hydrogen-bonded dimer stacks. However, without experimental data for this compound, its specific solid-state conformation and intermolecular interactions cannot be definitively described. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Advanced Research Topics and Future Directions

Investigation of Biological Activities

Preliminary research suggests that Diethyl 2-(2-oxopropyl)succinate possesses notable biological activities that warrant further in-depth study. smolecule.com

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. smolecule.com Its potential as a precursor is a key area of pharmacological research. The reactivity of its functional groups allows for its use in the construction of various molecular scaffolds found in medicinally active molecules. Future research is likely to focus on its application in the synthesis of novel chiral compounds and other targeted drug discovery programs.

The interaction of this compound with biological molecules and its potential role in metabolic pathways are emerging areas of study. smolecule.com Initial findings suggest that it may interact with enzymes involved in metabolic processes. smolecule.com Further research is needed to elucidate the specific pathways and mechanisms of these interactions, which could reveal new insights into its biological function.

Some studies have indicated that this compound may possess anti-inflammatory properties. smolecule.com This preliminary observation opens the door for more rigorous investigations into its potential therapeutic applications in inflammatory conditions. Future research will need to confirm these properties and determine the underlying mechanisms of action.

The potential for this compound to interact with enzymes is a significant area of future research. smolecule.com Its structure suggests that it could act as a substrate, inhibitor, or modulator of various enzymes. Detailed kinetic studies and structural biology approaches will be crucial in characterizing these interactions and understanding their biological consequences.

Computational and Theoretical Studies

Computational and theoretical methods offer powerful tools to explore the properties and reactivity of this compound at a molecular level.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can be used to predict its behavior in chemical reactions, understand its interaction with other molecules, and guide the design of new synthetic routes and applications. Future computational studies will likely focus on modeling its interactions within biological systems and exploring its potential in materials science.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. mdpi.comacs.org For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape, preferred shapes in different solvent environments, and its dynamic interactions with other molecules, such as biological macromolecules.

While specific MD studies focusing exclusively on this compound are not widely published, the technique is broadly applied to similar molecules like β-keto esters and other esters to understand their behavior. acs.orgmdpi.com For instance, MD simulations have been used to explore the interactions between various esters and clay surfaces or to study the stability of β-keto esters within the active sites of proteins like LasR and LuxS, which are involved in bacterial communication. acs.orgmdpi.com

Potential applications of MD simulations for this compound include:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Solvation Studies: Understanding how the molecule interacts with various solvents, which is crucial for predicting its reactivity and for designing reaction and purification conditions.

Binding Pose Analysis: Simulating its interaction with an enzyme's active site to predict binding affinity and orientation, a key step in computational drug discovery. mdpi.com

Structure-Based Drug Design Applications

Structure-Based Drug Design (SBDD) is a methodical approach to discovering and developing new medicines based on the three-dimensional structure of a specific biological target, such as an enzyme or receptor. nih.govgardp.org The goal is to design molecules that fit precisely into the target's binding site, modifying its activity. gardp.org

This compound serves as a valuable building block or intermediate in this process. wikipedia.org Its reactive functional groups allow for its incorporation into more complex molecular architectures designed to interact with specific biological targets. wikipedia.org Research indicates its utility in studies involving enzyme-catalyzed reactions and as a precursor in the synthesis of pharmaceutical agents. numberanalytics.com

The SBDD process where a molecule like this compound might be used typically follows a cycle:

The 3D structure of a protein target is determined.

Computational methods, such as molecular docking, are used to predict how small molecules bind to the target. gardp.org

A fragment or precursor like this compound is identified as a potential starting point.

Chemists synthesize new derivatives, modifying the precursor to improve its fit and interaction with the target protein.

These new compounds are tested for biological activity, and the cycle is repeated to optimize the drug candidate. nih.gov

Innovations in Reaction Engineering

The synthesis of this compound is traditionally achieved through a Claisen condensation reaction. wikipedia.orgnumberanalytics.com However, modern reaction engineering seeks to improve upon classic methods by introducing innovative technologies that enhance efficiency, safety, and scalability.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for highly exothermic reactions, and enhanced process control and automation.

While specific literature detailing the flow synthesis of this compound is not prominent, the Claisen condensation reaction itself is well-suited for adaptation to flow systems. A recent study demonstrated the successful transfer of a Claisen condensation step to a continuous flow reactor, drastically reducing the reaction time from 20 hours in batch to just 2 minutes in flow, while increasing the yield. celonpharma.com This was achieved by optimizing parameters such as solvent, temperature, and flow rate. celonpharma.com Applying a similar strategy to the synthesis of this compound could foreseeably lead to similar improvements in productivity and efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and can lead to higher product yields and purities. researchgate.netnih.gov The heating occurs through the interaction of the microwave field with polar molecules in the reaction mixture. nih.gov

The Claisen-Schmidt condensation, a variant of the Claisen reaction, has been successfully performed using microwave irradiation, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netnih.govcapes.gov.br Given that the traditional synthesis of this compound involves a Claisen condensation, it is a strong candidate for optimization using microwave technology. acs.orgacs.org The use of microwave heating could potentially reduce the long reaction times and improve the energy efficiency of its synthesis.

Photochemical Transformations

Photochemistry studies chemical reactions initiated by the absorption of light. For a molecule to undergo a photochemical reaction, it must contain a chromophore—a part of the molecule that can absorb light of a specific wavelength. In this compound, the ketone carbonyl group acts as a chromophore.

Upon absorbing light, ketones can undergo several characteristic reactions, most notably the Norrish Type I and Type II reactions. wikipedia.orgchem-station.com

Norrish Type I Reaction: This involves the cleavage of the bond adjacent to the carbonyl group (α-cleavage), forming two radical intermediates. wikipedia.orglibretexts.org For this compound, this could lead to the fragmentation of the molecule.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the gamma (γ) position by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgrsc.org This intermediate can then cyclize or fragment.

While specific photochemical studies on this compound are not extensively documented, research on other β-keto esters has shown they can participate in various light-induced reactions, including photoisomerization and photocatalytic cycloadditions. rsc.orgacs.orgacs.orgnih.gov This suggests a potential for novel, light-driven transformations of this compound to create complex cyclic or fragmented products.

Sustainability and Environmental Impact

The environmental profile of a chemical is assessed by considering the "greenness" of its synthesis, its lifecycle, and its ultimate fate in the environment.

The conventional synthesis of this compound is a crossed Claisen condensation between diethyl succinate (B1194679) and acetone (B3395972). numberanalytics.com

Feedstocks: Diethyl succinate can be produced from succinic acid, which is increasingly being manufactured from bio-based feedstocks through fermentation, offering a renewable alternative to fossil-based production. nih.govcosmeticsandtoiletries.com Acetone is a widely used industrial solvent that also occurs naturally; while it is classified as a volatile organic compound (VOC), it biodegrades relatively quickly in the environment. purosolv.comcdc.govdcceew.gov.auinchem.org

Reaction & Solvents: The reaction typically uses sodium ethoxide as a base in an ethanol (B145695) solvent. wikipedia.org Ethanol is a green solvent that can be readily produced from biomass. The reaction itself requires a stoichiometric amount of base, which generates salt waste upon acidic workup, impacting the process's atom economy. masterorganicchemistry.com

Innovations for Sustainability: The application of flow chemistry or microwave-assisted synthesis, as discussed previously, can contribute to a greener process by reducing energy consumption and potentially minimizing solvent use. celonpharma.comresearchgate.net

The biodegradability of the final product is also a key consideration. Esters, in general, are subject to biodegradation in environmental settings like marine sediment. nih.gov The rate and extent of this degradation can be influenced by the molecule's structure, such as chain length and branching. nih.gov While specific data for this compound is limited, its ester linkages suggest it is likely susceptible to hydrolytic and biological degradation over time.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name diethyl 2-(2-oxopropyl)butanedioate researchgate.net
Molecular Formula C₁₁H₁₈O₅ researchgate.net
Molecular Weight 230.26 g/mol researchgate.net
CAS Number 1187-74-2 researchgate.net
Physical Form Liquid rsc.org
Boiling Point 135 °C at 1.3 mmHg rsc.org
InChI Key AAPVOVKOHNCXJA-UHFFFAOYSA-N researchgate.net

Table 2: Summary of Advanced Research and Engineering Topics

TopicPrincipleRelevance to this compound
Molecular Dynamics Simulates atomic/molecular motion to study conformational dynamics and interactions. mdpi.comCan predict stable conformations, solvation properties, and binding modes to biological targets. mdpi.com
Structure-Based Drug Design Uses 3D structural information of a target to design complementary ligands. nih.govServes as a chemical intermediate or fragment for synthesizing more complex, targeted pharmaceutical agents. wikipedia.orgnumberanalytics.com
Flow Chemistry Reactions are run in a continuous stream, offering enhanced control and efficiency.Can significantly shorten reaction times and improve yield and safety for its Claisen condensation synthesis. celonpharma.com
Microwave-Assisted Synthesis Uses microwave energy for rapid and efficient heating of reactions. nih.govOffers a potential route to accelerate the synthesis, increase yields, and reduce energy consumption. researchgate.netnih.gov
Photochemical Transformations Uses light to initiate chemical reactions via electronically excited states.The ketone group may undergo Norrish Type I/II reactions, enabling novel synthetic pathways. wikipedia.orgchem-station.com

Development of Eco-Friendly Synthetic Routes

Traditional synthesis of this compound often involves methods such as the Claisen condensation of diethyl succinate with acetone using a strong base like sodium ethoxide. While effective, this route presents opportunities for environmental improvement. Future research is progressively focusing on greener alternatives that reduce the environmental footprint.

Key areas for development in eco-friendly synthesis include:

Alternative Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener solvents is a primary objective. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, are being explored for similar organic reactions as they are often biodegradable, have low toxicity, and are derived from renewable resources. mdpi.com

Catalyst Innovation: The development of heterogeneous catalysts could simplify product purification and catalyst recycling, thereby minimizing waste. Furthermore, investigating biocatalytic routes using enzymes could offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation as energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating.

A patented method describes a one-step synthesis by reacting a 1,2-ethylenedicarboxylic acid ester with acetone in the presence of a dialkylamine at temperatures between 140-180°C, which is presented as an industrially advantageous and economical process with a simple reaction operation. google.com Future work could focus on optimizing this process to further align with green chemistry principles.

Waste Minimization and Atom Economy

A critical aspect of green chemistry is the focus on waste minimization and maximizing atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

The conventional Claisen condensation for producing this compound, while a cornerstone of organic synthesis, is not without its drawbacks in terms of atom economy. The reaction requires a stoichiometric amount of base (e.g., sodium ethoxide) which is consumed in the process and becomes part of the waste stream after neutralization.

Derivatives and Analogues of this compound

The versatile structure of this compound, featuring both ketone and ester functional groups, makes it a valuable precursor for a variety of derivatives. smolecule.com

Synthesis and Reactivity of Related Acetonylsuccinate Esters

The synthesis of acetonylsuccinate esters can be achieved by reacting a 1,2-ethylenedicarboxylic acid ester, such as diethyl maleate (B1232345), with acetone. google.com This reaction can be performed in the presence of a dialkylamine catalyst, offering a high-yield, one-step process that is economically viable for industrial-scale production. google.com

The reactivity of these esters is dictated by their functional groups:

Ketone Group: The 2-oxopropyl group's ketone moiety is susceptible to nucleophilic addition and can be reduced to a secondary alcohol. It also allows for cyclization reactions, such as the Paal-Knorr synthesis, to form heterocyclic compounds.

Ester Groups: The two ethyl ester groups can undergo nucleophilic acyl substitution, allowing for their conversion into other functional groups like carboxylic acids (via hydrolysis), amides (via aminolysis), or different esters (via transesterification). youtube.com

A notable derivative is Diethyl (1-diazo-2-oxopropyl)phosphonate, which serves as a versatile building block in organic synthesis for creating various nitrogen heterocycles. researchgate.netorgsyn.org Its synthesis involves a diazotransfer reaction on a precursor like diethyl (2-oxopropyl)phosphonate. orgsyn.org

Comparative Analysis with Similar Compounds

To understand the unique chemical properties of this compound, it is useful to compare it with its simpler analogue, Diethyl Succinate. The primary structural difference is the presence of the 2-oxopropyl substituent on the succinate backbone. This addition introduces a ketone functional group, significantly expanding the compound's synthetic utility compared to the relatively simple diester, Diethyl Succinate.

Interactive Data Table: Comparison of this compound and Diethyl Succinate

PropertyThis compoundDiethyl SuccinateReference
IUPAC Name diethyl 2-(2-oxopropyl)butanedioatediethyl butanedioate nih.gov
CAS Number 1187-74-2123-25-1 nih.gov
Molecular Formula C₁₁H₁₈O₅C₈H₁₄O₄ nih.gov
Molecular Weight 230.26 g/mol 174.20 g/mol nih.gov
Key Functional Groups Diethyl ester, KetoneDiethyl ester
Physical State Colorless to pale yellow liquid/solidLiquid with a pleasant odor sigmaaldrich.com
Boiling Point 135°C at 1.3 mmHg217°C at 760 mmHg sigmaaldrich.com
Primary Applications Intermediate in chemical synthesis (pharmaceuticals, agrochemicals)Laboratory solvent, plasticizer, food flavoring agent smolecule.com

This comparative analysis highlights how the introduction of the acetonyl group provides a reactive site for further chemical transformations, making this compound a more versatile building block in synthetic chemistry.

Q & A

What are the established synthetic routes for Diethyl 2-(2-oxopropyl)succinate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound is typically synthesized via esterification or alkylation reactions. A common route involves reacting succinic acid derivatives with acetonyl halides in the presence of a base (e.g., sodium hydride) under anhydrous conditions. For example, diethyl succinate can undergo nucleophilic substitution with 2-oxopropyl bromide in a polar aprotic solvent like tetrahydrofuran (THF) at 60–80°C . Optimization strategies include:

  • Catalyst Selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Solvent Purity: Ensuring solvents are dry to prevent hydrolysis of intermediates.
  • Temperature Control: Maintaining a reflux temperature to balance reaction speed and byproduct formation.
    Yield improvements (typically 70–85%) are achieved by iterative purification via fractional distillation or column chromatography .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.5–2.8 ppm (succinate CH₂), and δ 3.1–3.3 ppm (2-oxopropyl CH₂) confirm the structure. The ketone group (δ 2.1 ppm) is critical for verifying the 2-oxopropyl moiety .
    • ¹³C NMR: Carbonyl signals at δ 170–175 ppm (ester C=O) and δ 205–210 ppm (ketone C=O) are diagnostic .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 231.2 (calculated 230.26) and fragmentation patterns (e.g., loss of ethyl groups) validate the molecular formula (C₁₁H₁₈O₅) .
  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm are used for purity assessment, with mobile phases like acetonitrile/water (70:30) .

How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

Level: Advanced
Methodological Answer:
Discrepancies in literature data (e.g., solubility: 27.96 g/L at 20°C vs. alternative reports) often arise from impurities or measurement protocols. To resolve conflicts:

  • Reproducibility Checks: Repeat experiments using standardized methods (e.g., OECD 105 for solubility).
  • Analytical Calibration: Use high-purity reference standards (≥97%) to minimize batch variations .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can clarify melting point inconsistencies (reported ~110°C) by identifying polymorphic forms or hydrate formation .
  • Peer Validation: Cross-reference with structurally analogous compounds (e.g., diethyl malonate derivatives) to identify outliers .

What computational approaches are suitable for predicting the reactivity and degradation pathways of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites like the ketone and ester groups. Fukui indices predict nucleophilic attack at the α-carbon of the ketone .
  • Molecular Dynamics (MD) Simulations: Simulate hydrolysis in aqueous environments to study pH-dependent degradation (e.g., ester cleavage at pH > 9) .
  • QSPR Models: Relate molecular descriptors (e.g., logP, polar surface area) to environmental persistence or biodegradability .
  • Software Tools: Gaussian, ORCA, or Schrödinger Suite for energy minimization and transition-state analysis .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 110°C) .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .
  • Storage: Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures: Eye exposure requires 15-minute flushing with water; skin contact mandates soap wash .

How can researchers design experiments to study the compound’s role as a synthetic intermediate in heterocyclic chemistry?

Level: Advanced
Methodological Answer:
The 2-oxopropyl group enables cyclization reactions for heterocycle synthesis:

  • Paal-Knorr Pyrrole Synthesis: React with amines (e.g., aniline) in acetic acid to form pyrrole derivatives. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Michael Addition: Use enolates (e.g., from ethyl acetoacetate) to generate substituted cyclohexenones. Optimize base strength (e.g., LDA vs. KOtBu) to control regioselectivity .
  • Photocatalytic Decarbonylation: UV light (254 nm) with catalysts like TiO₂ cleaves the ketone group, yielding succinate esters for polymer applications .

What strategies mitigate side reactions during derivatization of this compound?

Level: Advanced
Methodological Answer:

  • Protecting Groups: Temporarily block the ketone with ethylene glycol (forming a ketal) before ester modifications .
  • Low-Temperature Reactions: Conduct Grignard additions at −78°C to prevent over-alkylation.
  • Catalytic Selectivity: Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric reductions of the ketone .
  • Byproduct Analysis: Employ GC-MS to identify and quantify impurities (e.g., diethyl succinate from hydrolysis) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.